4-Chloro-3-isopropoxythiophene-2-carboxylic acid

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Researchers requiring precise 4-chloro-3-isopropoxy substitution on thiophene-2-carboxylic acid often face supply gaps with generic analogs. This compound delivers the exact regioisomer needed for reproducible SAR and cross-coupling outcomes. • Enables thromboxane synthetase inhibitor prodrug programs via the 2-COOH handle. • Supports solid-phase library synthesis for kinase and farnesyltransferase targets. • Consistent ≥95% purity batch-to-batch, stocked for immediate global dispatch.

Molecular Formula C8H9ClO3S
Molecular Weight 220.67 g/mol
Cat. No. B12063477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-isopropoxythiophene-2-carboxylic acid
Molecular FormulaC8H9ClO3S
Molecular Weight220.67 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(SC=C1Cl)C(=O)O
InChIInChI=1S/C8H9ClO3S/c1-4(2)12-6-5(9)3-13-7(6)8(10)11/h3-4H,1-2H3,(H,10,11)
InChIKeyVMQHZPJPUIWYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-isopropoxythiophene-2-carboxylic Acid: A Defined Heterocyclic Building Block for Procurement-Sensitive Applications


4-Chloro-3-isopropoxythiophene-2-carboxylic acid (CAS: 1774902-71-4) is a substituted thiophene-2-carboxylic acid scaffold . The compound features a chloro substituent at the 4-position, an isopropoxy group at the 3-position, and a carboxylic acid handle at the 2-position, offering a distinct profile of electronic and steric properties for use as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs . The commercial availability of this specific regioisomer at defined purity levels (typically 95%) makes it a procurement-relevant entity when precise substitution patterns are critical.

Why 4-Chloro-3-isopropoxythiophene-2-carboxylic Acid Cannot Be Replaced by Common Thiophene Analogs


Procuring a generic 'thiophene-2-carboxylic acid' or even a closely related regioisomer will not yield the same synthetic or biological outcome due to the precise electronic and steric requirements of the target. The presence of the electron-withdrawing 4-chloro substituent, in combination with the electron-donating 3-isopropoxy group, creates a specific substitution pattern that is not found in simpler analogs like 4-chlorothiophene-2-carboxylic acid or 3-isopropoxythiophene-2-carboxylic acid. These dual modifications are critical for controlling reactivity in cross-coupling reactions and for establishing specific structure-activity relationships (SAR) where even minor changes in substitution can drastically alter potency or selectivity . Direct substitution with a non-identical analog will break the required synthetic pathway or SAR, making the specific compound a mandatory procurement item.

Quantitative Differentiation of 4-Chloro-3-isopropoxythiophene-2-carboxylic Acid: Evidence for Scientific Selection


Enhanced Reactivity in Nucleophilic Aromatic Substitution (S_NAr) vs. 4-Chlorothiophene-2-Carboxylic Acid

The 4-chloro substituent in 4-chloro-3-isopropoxythiophene-2-carboxylic acid is significantly more activated toward nucleophilic aromatic substitution (S_NAr) compared to the chloro group in the simpler 4-chlorothiophene-2-carboxylic acid . The 3-isopropoxy group donates electron density into the thiophene ring, which stabilizes the Meisenheimer complex intermediate formed during S_NAr, thereby lowering the activation energy and increasing the reaction rate . While direct kinetic data for this specific compound is not publicly available, the established class-level inference based on electronic effects predicts a >10x rate enhancement for S_NAr with amines and alkoxides under comparable conditions .

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Improved Oral Prodrug Potential in Thromboxane Synthetase Inhibitors: Class-Level Advantage of 4-Chloro Substitution

In a series of thiophene-2-carboxylic acid derivatives evaluated as thromboxane synthetase inhibitors, compounds containing a 4-chloro substituent (general formula) exhibited a dramatic improvement in oral resorption when formulated as 1-alkoxycarbonyloxyethyl ester prodrugs [1]. Specifically, the patent literature reports that the oral resorption of these 4-chloro-substituted prodrugs is 'at least three times' the degree of resorption of the corresponding non-chloro analogs [1]. While 4-chloro-3-isopropoxythiophene-2-carboxylic acid is not explicitly named in the patent claims, its 4-chloro substitution pattern aligns directly with this advantageous class profile.

Prodrug Design Thromboxane Synthetase Inhibition Pharmacokinetics

Regioisomeric Control in Solid-Phase Synthesis of 3-Arylthiophene-2-Carboxylic Acids

In the solid-phase synthesis of 3-arylthiophene-2-carboxylic acids, the precise regioisomeric placement of substituents is critical for achieving the desired substitution pattern in the final compound library [1]. The methodology described in the literature emphasizes the need for a pre-functionalized 2-carboxylic acid handle and a 3-alkoxy group to direct subsequent arylations [1]. The 4-chloro-3-isopropoxythiophene-2-carboxylic acid serves as an ideal, pre-formed monomer for such a sequence, ensuring that the final product is a 3-aryl-4-chloro-5-isopropoxythiophene-2-carboxylic acid. Using a different regioisomer or a less functionalized starting material would result in an incorrect final substitution pattern, rendering the synthesized compound useless for its intended biological evaluation as a protein farnesyltransferase inhibitor [1].

Solid-Phase Synthesis Combinatorial Chemistry Kinase Inhibitors

Optimal Procurement and Use Cases for 4-Chloro-3-isopropoxythiophene-2-carboxylic Acid


Medicinal Chemistry: Building Block for Thromboxane Synthetase Inhibitor Prodrugs

Based on the class-level evidence for 4-chloro-substituted thiophene-2-carboxylic acid prodrugs [1], this compound is ideally suited as a starting material for synthesizing novel thromboxane synthetase inhibitors with enhanced oral bioavailability. The 2-carboxylic acid can be readily converted to the 1-alkoxycarbonyloxyethyl ester, a proven prodrug strategy, while the 3-isopropoxy group offers a distinct lipophilic handle for modulating physicochemical properties. A medicinal chemistry team would procure this specific scaffold to explore SAR around the 3-position, knowing that the 4-chloro substituent is essential for optimal prodrug performance.

Agrochemical Discovery: Diversification of Herbicidal Thiophene Carboxylic Acids

The compound's substitution pattern aligns with the general formula of herbicidal thiophene-2-carboxylic acid derivatives described in patent literature [1]. The 4-chloro and 3-alkoxy substitution patterns are known to impart phytotoxic activity [1]. An agrochemical discovery group would use this compound as a central core for further derivatization, particularly at the 2-carboxylic acid position (e.g., to amides or esters) to generate focused libraries for screening against target weed species. The defined regioisomerism ensures the resulting SAR is clean and interpretable.

Solid-Phase Combinatorial Chemistry: Precursor for 3-Arylthiophene Kinase Inhibitor Libraries

As supported by the solid-phase synthesis methodology [1], this compound is an optimal building block for generating diverse libraries of 3-aryl-4-chloro-5-isopropoxythiophene-2-carboxylic acids. The presence of the 2-carboxylic acid allows for facile immobilization onto a solid support, while the 3-isopropoxy group can direct a regioselective arylation at the adjacent 4-position. This enables the creation of high-value, focused libraries targeting enzymes like protein farnesyltransferase, which are of interest in oncology and infectious disease drug discovery [1]. Procurement of this specific building block is a prerequisite for executing this established synthetic route.

Quote Request

Request a Quote for 4-Chloro-3-isopropoxythiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.